molecular formula C22H21FN2O3S B2531435 (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797308-19-0

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No.: B2531435
CAS No.: 1797308-19-0
M. Wt: 412.48
InChI Key: KBGABXHVUVMLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, piperidine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

    Coupling with Quinoline Derivative: The final step involves coupling the piperidine intermediate with a 2-methylquinoline derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced methanone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug design and development.

Medicine

In medicinal chemistry, (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
  • (3-((4-Bromophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
  • (3-((4-Methylphenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-7-8-16-4-2-6-20(21(16)24-15)22(26)25-13-3-5-19(14-25)29(27,28)18-11-9-17(23)10-12-18/h2,4,6-12,19H,3,5,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGABXHVUVMLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.